molecular formula C9H9N3OS B14396730 2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88038-44-2

2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B14396730
CAS No.: 88038-44-2
M. Wt: 207.25 g/mol
InChI Key: SGCYNOSYBLJLAS-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a thiadiazine ring fused with a pyridine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the activity of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one: Lacks the methyl group at the 3-position of the pyridine ring.

    2-(3-Methylpyridin-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one: Contains an oxadiazine ring instead of a thiadiazine ring.

Uniqueness

2-(3-Methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to the presence of both a methyl group and a thiadiazine ring, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88038-44-2

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C9H9N3OS/c1-6-3-2-4-10-8(6)9-12-11-7(13)5-14-9/h2-4H,5H2,1H3,(H,11,13)

InChI Key

SGCYNOSYBLJLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NNC(=O)CS2

Origin of Product

United States

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